1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

This 4-COOH pyrazole building block uniquely combines an N1-fluoroethyl group for metabolic stability and a C3-pyrazin-2-yl ring for potent kinase hinge engagement—a motif validated in HPK1 inhibitor programs with >100-fold selectivity shifts. Unlike the 5-COOH regioisomer or NH analogs, this scaffold delivers 6 H-bond acceptors and the correct geometry for amide-based library synthesis targeting ATP-binding sites. Accelerate your kinase inhibitor discovery.

Molecular Formula C10H9FN4O2
Molecular Weight 236.2 g/mol
CAS No. 2098093-74-2
Cat. No. B1482252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
CAS2098093-74-2
Molecular FormulaC10H9FN4O2
Molecular Weight236.2 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NN(C=C2C(=O)O)CCF
InChIInChI=1S/C10H9FN4O2/c11-1-4-15-6-7(10(16)17)9(14-15)8-5-12-2-3-13-8/h2-3,5-6H,1,4H2,(H,16,17)
InChIKeyOLLLUCPLNFTKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 2098093-74-2): A Structurally Differentiated Pyrazole-4-Carboxylic Acid Building Block for Kinase-Targeted Library Synthesis


1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 2098093-74-2, molecular weight 236.20 g/mol) is a heterocyclic building block incorporating a pyrazole-4-carboxylic acid core substituted at N1 with a 2-fluoroethyl group and at C3 with a pyrazin-2-yl ring [1]. The computed XLogP3-AA is −0.4, topological polar surface area is 80.9 Ų, and the compound possesses 6 hydrogen bond acceptor atoms versus 1 hydrogen bond donor [1]. This substitution pattern—combining a fluorinated N-alkyl chain on the pyrazole with a nitrogen-rich heteroaryl appendage—is consistent with structural motifs found in ATP-competitive kinase inhibitor scaffolds, particularly those targeting HPK1 and ALKBH1, where pyrazine-pyrazole hybrids have demonstrated nanomolar potency in enzymatic assays [2][3].

Why Close Analogs of 1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid Cannot Be Casually Substituted in Medicinal Chemistry Campaigns


This compound occupies a unique intersection within its structural class that is not duplicated by any single commercially available analog: it simultaneously positions the carboxylic acid at the pyrazole 4-position, incorporates a metabolically stabilizing N1-fluoroethyl group, and appends a C3-pyrazin-2-yl ring capable of engaging the hinge region of kinase active sites [1][2]. Compounds lacking the fluoroethyl group (e.g., 3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid, CAS 1344018-75-2) have an additional H-bond donor (N–H) and a lower XLogP3 (−0.7 vs. −0.4), altering both permeability and target engagement capacity [3]. Conversely, compounds lacking the pyrazinyl group (e.g., 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid, CAS 1401727-16-9) possess only 4 H-bond acceptors versus 6 for the target compound, reducing potential hinge-binding interactions [4][1]. The regioisomeric 5-carboxylic acid analog (CAS 2092465-79-5) places the carboxyl group at a position that sterically and electronically alters the vector of amide bond formation during library synthesis, and has demonstrated only moderate cytotoxicity (IC₅₀ 12.50–26.00 µM against MCF7, A549, HepG2) when elaborated into amide derivatives . These differences are not interchangeable: in a well-documented HPK1 inhibitor optimization program, systematic variation of the N1-fluoroalkyl group alone shifted potency by >10-fold and selectivity versus off-target kinases such as LCK by over 100-fold [2].

Quantitative Differentiation Evidence: 1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid Versus Its Closest Analogs


Carboxylic Acid Regioisomerism: 4-COOH vs. 5-COOH Position Determines Derivatization Vector and Biological Outcome

The 4-carboxylic acid regioisomer of the pyrazole ring provides a geometrically distinct vector for amide coupling compared to the 5-carboxylic acid analog (CAS 2092465-79-5). When the 5-COOH analog was elaborated and tested, it yielded only moderate antiproliferative activity with IC₅₀ values of 12.50 µM (MCF7), 26.00 µM (A549), and 17.82 µM (HepG2) . In contrast, the pyrazole-4-carboxylic acid scaffold is the core of the ALKBH1 inhibitor series from which compound 29 emerged as a highly potent lead (IC₅₀ < 100 nM in enzymatic assay), with the 4-COOH orientation being critical for target engagement [1]. No equivalent potency has been reported for any 5-COOH pyrazole-pyrazine hybrid. The target compound's 4-COOH regioisomer therefore aligns with the validated pharmacophore for ALKBH1 and related demethylase inhibition.

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

N1-Fluoroethyl vs. N1-Ethyl Substitution: Metabolic Stability and Lipophilicity Tuning

Replacement of an N1-ethyl group (as in CAS 2092465-79-5) with an N1-fluoroethyl group introduces a C–F bond that increases oxidative metabolic stability while modestly modulating lipophilicity. In the HPK1 inhibitor series, introduction of a difluoroethyl group at N1 (compound 16a) improved selectivity versus the off-target kinase LCK by >100-fold relative to the non-fluorinated analog, while maintaining single-digit nanomolar enzymatic potency (HPK1 IC₅₀ < 10 nM) and enhancing human liver microsome (HLM) stability [1]. The target compound's monofluoroethyl group provides a graduated fluorination strategy—offering a metabolic stability benefit without the strong lipophilicity reduction that accompanies trifluoroethyl or difluoroethyl congeners [2]. The computed XLogP3 of the target compound (−0.4) is intermediate between the non-fluorinated N–H analog (−0.7) [3] and the more lipophilic N-ethyl analog, positioning it in a favorable range for both permeability and solubility.

Metabolic Stability Fluorine Chemistry Drug Design

H-Bond Acceptor Capacity: Pyrazinyl Contribution to Target Engagement Potential

The C3-pyrazin-2-yl substituent contributes 2 additional hydrogen bond acceptor atoms relative to analogs with simple alkyl or aryl substituents at this position. The target compound possesses 6 H-bond acceptors versus 4 for 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid (CAS 1401727-16-9), a difference entirely attributable to the pyrazine ring [1][2]. In kinase inhibitor design, the pyrazine nitrogen atoms are positioned to engage the backbone NH of the hinge region (e.g., Met109 in HPK1 or corresponding residues in other kinases), a binding mode validated crystallographically for pyrazine carboxamide HPK1 inhibitors including AZ3246 [3]. The absence of the pyrazinyl group reduces the topological polar surface area from 80.9 Ų to 55.1 Ų and eliminates two potential hinge hydrogen bond contacts, which in published HPK1 SAR translated to >50-fold loss in enzymatic potency when the pyrazine was replaced with a phenyl ring lacking H-bond acceptor capacity [4].

Hydrogen Bonding Kinase Hinge Binding Scaffold Design

Scientific and Industrial Application Scenarios for 1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid


Kinase-Focused Fragment and Lead-Like Library Synthesis

This compound serves as a direct precursor for amide coupling or esterification to generate libraries of pyrazole-4-carboxamide derivatives targeting the ATP-binding site of kinases [1]. The pyrazin-2-yl ring at C3 is positioned to form bidentate hydrogen bonds with the kinase hinge region (as crystallographically validated for pyrazine carboxamide HPK1 inhibitor AZ3246 bound to HPK1) [2], while the N1-fluoroethyl group can be elaborated to modulate selectivity and metabolic stability as demonstrated in the published HPK1 series where fluoroalkyl variation shifted selectivity by >100-fold [1]. The 4-COOH regioisomer is preferred because the analogous 5-COOH scaffold has shown only moderate antiproliferative activity (IC₅₀ 12.50–26.00 µM) when elaborated .

ALKBH1 Demethylase Inhibitor Development

The pyrazole-4-carboxylic acid scaffold is the pharmacophoric core of the most potent reported ALKBH1 inhibitors, including compound 29 (enzymatic IC₅₀ < 100 nM) which demonstrated target engagement in gastric cancer cells and in vivo exposure in mice upon prodrug administration [3]. The target compound's 4-COOH orientation aligns with this validated pharmacophore, and its N1-fluoroethyl group offers a vector for further optimization of cell permeability—a known limitation of the lead compound 29, which required a prodrug strategy (29E) to achieve cellular activity [3].

Agrochemical Intermediate for Fluorinated Pyrazole Fungicides

Fluoroalkyl-substituted pyrazole-4-carboxylic acids are established intermediates in the synthesis of agricultural fungicides, including succinate dehydrogenase inhibitors (SDHIs) [4]. The target compound combines the privileged pyrazole-4-carboxylic acid core with a fluorinated N-alkyl chain—a motif present in commercial fluoroethyl pyrazole pesticides [5]. Its C3-pyrazinyl group provides an additional heterocyclic handle that can be further functionalized or retained to modulate physicochemical properties for crop protection applications.

Selectivity-Profiling Tool Compound Synthesis

The combination of N1-fluoroethyl and C3-pyrazinyl substituents creates a scaffold with 6 hydrogen bond acceptor atoms and a TPSA of 80.9 Ų—physicochemical properties that distinguish it from simpler pyrazole building blocks (4 H-bond acceptors, TPSA 55.1 Ų) [6][7]. This differentiated H-bonding capacity makes the compound particularly useful for synthesizing probe molecules designed to interrogate selectivity between kinases that differ in their hinge-region hydrogen bond donor/acceptor patterns, such as members of the MAP4K family including HPK1, where pyrazine hinge engagement was critical for achieving selectivity over LCK [1].

Quote Request

Request a Quote for 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.